molecular formula C10H8F4N2 B14052653 (R)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine

Cat. No.: B14052653
M. Wt: 232.18 g/mol
InChI Key: IZGARKDNHUTIDZ-SECBINFHSA-N
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Description

®-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group and a fluoro-substituted indole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in scientific research and pharmaceutical development.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H8F4N2/c11-5-1-2-8-6(3-5)7(4-16-8)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1

InChI Key

IZGARKDNHUTIDZ-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(C(F)(F)F)N

Origin of Product

United States

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